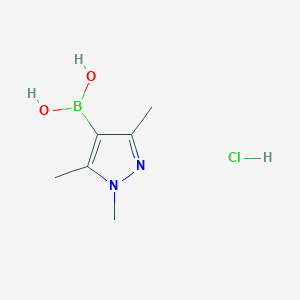

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

Description

Properties

IUPAC Name |

(1,3,5-trimethylpyrazol-4-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BN2O2.ClH/c1-4-6(7(10)11)5(2)9(3)8-4;/h10-11H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVXRUDSVOJNOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N(N=C1C)C)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704023 | |

| Record name | (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162262-38-5 | |

| Record name | (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride: Sourcing, Characterization, and Application in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, a heterocyclic building block of increasing importance for researchers, medicinal chemists, and drug development professionals. The pyrazole scaffold is a well-established privileged structure in pharmaceuticals, and its functionalization via boronic acid chemistry opens avenues for novel molecular architectures.[1][2] This document details the commercial availability of the title compound and its common surrogate, the pinacol ester, offering a comparative analysis of sourcing options. Furthermore, it presents essential physicochemical data, safety and handling protocols, and a detailed, field-proven experimental workflow for its primary application in Suzuki-Miyaura cross-coupling reactions. The guide is designed to bridge the gap between procurement and application, empowering scientists to confidently source and utilize this versatile reagent in their discovery programs.

The Strategic Value of Pyrazole Boronic Acids in Medicinal Chemistry

The incorporation of boron-containing functional groups in drug candidates has transitioned from a niche area to a mainstream strategy, largely due to the success of drugs like the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam.[3][4] This has dispelled earlier concerns about toxicity and highlighted the unique chemical properties that boron imparts.[3] Boronic acids and their esters are exceptionally versatile intermediates, primarily serving as nucleophilic partners in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.[3]

Simultaneously, the pyrazole nucleus has earned its status as a "privileged scaffold" in drug discovery. This five-membered aromatic heterocycle is a key feature in numerous blockbuster drugs, including celecoxib, sildenafil, and a host of modern kinase inhibitors used in oncology.[2] Its prevalence is due to its favorable metabolic stability, its ability to engage in various non-covalent interactions with protein targets, and its synthetic tractability.

The convergence of these two powerful motifs in the form of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, provides a potent tool for medicinal chemists. It allows for the direct installation of a decorated, drug-like pyrazole ring onto a wide array of molecular cores, accelerating the synthesis of complex and novel chemical entities.

Commercial Availability and Sourcing Strategy

Effective procurement of specialized reagents is a critical, yet often overlooked, aspect of research efficiency. For 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, researchers have several options, each with distinct implications for quality assurance and experimental readiness.

Direct Sourcing of the Hydrochloride Salt

The title compound is available from a select number of chemical suppliers who specialize in building blocks for early-stage research.

| Supplier | CAS Number | Purity | Available Quantities | Notes |

| Sigma-Aldrich | 1162262-38-5 (Implied) | Not Specified | Research Quantities | Sold under the AldrichCPR portfolio for early discovery; the supplier does not collect or provide analytical data, placing the onus of quality control on the end-user.[5] |

| Boron Molecular | 1162262-38-5 | 95% | 1g, 5g, 25g | Provides a stated purity, offering a higher degree of confidence for direct use in sensitive applications.[6] |

| ChemScene | 1162262-38-5 | ≥97% | Research Quantities | Offers the highest stated purity among readily identifiable suppliers and provides useful computational data.[7] |

Expert Insight: When sourcing directly, it is crucial to consider the supplier's transparency regarding quality control. For reagents like the one offered by Sigma-Aldrich without analytical data, it is imperative for the end-user to perform their own characterization (e.g., ¹H NMR, LC-MS) to confirm identity and purity before committing the material to a multi-step synthesis.

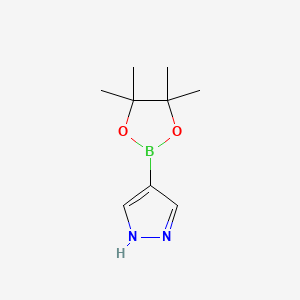

The Pinacol Ester: A Stable and Common Alternative

Boronic acids are susceptible to dehydration, forming cyclic boroxine anhydrides. To enhance shelf-life and handling stability, they are frequently sold as their pinacol esters. The 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester is more widely available and serves as a direct precursor to the free boronic acid.

| Supplier | CAS Number | Purity | Available Quantities |

| Fisher Scientific (Alfa Aesar) | 844891-04-9 | 95% | 250mg |

| Santa Cruz Biotechnology | 844891-04-9 | 95% | Research Quantities |

Causality in Experimental Choice: The pinacol ester is often preferred for its superior stability and easier handling. The boronic acid can be generated in situ during the Suzuki coupling reaction under appropriate basic conditions or generated beforehand through a simple hydrolysis step if the free acid is explicitly required.

Caption: Synthesis and Sourcing Pathway for the Target Compound.

Physicochemical Properties and Quality Control

Accurate characterization is the foundation of reproducible science. The key properties of the title compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂BClN₂O₂ | [5][6][7] |

| Molecular Weight | 190.44 g/mol | [5][7] |

| CAS Number | 1162262-38-5 | [6][7] |

| Appearance | Solid | [5] |

| SMILES | CC1=NN(C(C)=C1B(O)O)C.Cl | [7] |

Self-Validating Protocol: Incoming Quality Control Upon receiving a new batch of this reagent, the following self-validating checks are recommended to ensure experimental success:

-

Visual Inspection: Confirm the material is a solid as expected.

-

Solubility Test: Test solubility in a small amount of a relevant solvent (e.g., DMSO, methanol) to prepare for analysis and reaction setup.

-

¹H NMR Spectroscopy: This is the most critical test. The spectrum should be clean and show the expected peaks for the three methyl groups and the absence of significant impurities. The integration should match the expected proton counts.

-

LC-MS Analysis: Confirms the molecular weight of the parent ion (M+H for the free base at ~155.1 Da) and provides a quantitative measure of purity.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is not widely available, data from closely related pyrazole boronic acids provide a reliable guide for safe handling.[8][9]

-

Hazard Identification: Assumed to be a skin, eye, and respiratory tract irritant.[9] Harmful if swallowed.

-

Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place. As recommended by suppliers for similar compounds, storage at 2-8°C under an inert atmosphere is ideal to prevent degradation.[7][11]

Core Application: A Protocol for Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is to couple the 1,3,5-trimethyl-pyrazolyl moiety with an aryl or heteroaryl halide (or triflate). The following protocol is an authoritative, generalized procedure that serves as an excellent starting point for optimization.

Objective: To synthesize a 4-aryl-1,3,5-trimethyl-1H-pyrazole derivative.

Materials:

-

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride (1.2 equivalents)

-

Aryl Halide (e.g., 4-bromotoluene) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the pyrazole boronic acid hydrochloride (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (3.0 eq).

-

Atmosphere Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step, as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reagent (the aryl halide).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 16 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Conclusion

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is a high-value chemical tool for modern synthetic and medicinal chemistry. While its commercial availability is somewhat limited compared to more common reagents, reliable suppliers exist for both the hydrochloride salt and its more stable pinacol ester precursor. A successful research program hinges on a strategic sourcing plan that includes rigorous in-house quality control to validate the identity and purity of the starting material. By leveraging the robust and well-understood Suzuki-Miyaura coupling reaction, researchers can efficiently incorporate the privileged trimethylpyrazole scaffold into their target molecules, accelerating the path toward new therapeutic discoveries.

References

-

1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid . (n.d.). Oakwood Chemical. Retrieved January 27, 2026, from [Link]

-

1-Methyl-1H-pyrazole-4-boronic acid . (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride . (n.d.). Boron Molecular. Retrieved January 27, 2026, from [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . Molecules, 25(18), 4323. [Link]

- CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester. (2020). Google Patents.

-

Kumar, A., et al. (2022). Synthesis, biological evaluation and molecular docking studies of novel pyrazole derivatives as potential anticancer agents . ResearchGate. [Link]

-

Kumar, V., & Hassan, M. I. (2023). Pyrazole: an emerging privileged scaffold in drug discovery . RSC Medicinal Chemistry, 14(11), 2133-2153. [Link]

-

Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . Molecules, 27(19), 6296. [Link]

-

1,3,5-Trimethylpyrazole . (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. boronmolecular.com [boronmolecular.com]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.ca [fishersci.ca]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. 1256346-38-9|(1H-Pyrazol-4-yl)boronic acid hydrochloride|BLD Pharm [bldpharm.com]

stability and storage conditions for 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

An In-Depth Technical Guide to the Stability and Storage of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

Introduction

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its utility as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, has made it a valuable reagent for the creation of complex molecules with potential therapeutic applications. The boronic acid moiety is key to its reactivity, but it also introduces specific challenges regarding the compound's stability and handling. This guide provides a comprehensive overview of the best practices for the storage and handling of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, grounded in the fundamental principles of boronic acid chemistry.

Chemical Profile and Inherent Instabilities of Boronic Acids

To appreciate the recommended storage and handling protocols, it is crucial to first understand the chemical nature of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride and the inherent instabilities of the boronic acid functional group.

Molecular Structure:

Caption: Chemical structure of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride.

Boronic acids are known to be susceptible to several degradation pathways, which are critical to consider for maintaining the integrity of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride.

Dehydration to Boroxines

One of the most common degradation pathways for boronic acids is the intermolecular dehydration to form cyclic anhydride trimers known as boroxines. This process is reversible and is promoted by the removal of water.

A Senior Application Scientist's Guide to the Synthesis of 1,3,5-Trisubstituted Pyrazoles from Dicarbonyl Compounds

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster pharmaceuticals.[1][2] Among its derivatives, 1,3,5-trisubstituted pyrazoles are particularly significant due to their prevalence in anti-inflammatory drugs, kinase inhibitors, and other therapeutic agents. The classical and most direct route to these heterocycles is the condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine, a method famously known as the Knorr pyrazole synthesis.[3][4] While elegant in its simplicity, this reaction presents a critical challenge for the synthetic chemist: regioselectivity. When employing unsymmetrical dicarbonyls, the reaction can yield a mixture of two constitutional isomers, complicating purification and reducing the yield of the desired product. This guide provides an in-depth analysis of this foundational synthetic method, moving from core mechanistic principles to field-proven strategies for achieving regiochemical control. We will dissect the causality behind experimental choices, provide validated protocols for practical application, and explore the impact of this chemistry on modern drug development.

The Enduring Importance of the Pyrazole Scaffold in Therapeutics

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, hydrogen bonding capabilities, and steric modularity. This has made it a "privileged scaffold" in drug design.[2] The substituents at the 1, 3, and 5 positions can be systematically varied to fine-tune a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

A prime example is Celecoxib (Celebrex™) , a selective COX-2 inhibitor whose structure is built upon a 1,5-diaryl-3-(trifluoromethyl)pyrazole core.[1][5][6] Its synthesis is a textbook case of the challenges and triumphs of pyrazole construction from dicarbonyl precursors. Beyond anti-inflammatory agents, the pyrazole motif is integral to drugs like Sildenafil (Viagra), Ruxolitinib (Jakafi), and a host of other molecules targeting diverse biological pathways.[1][2] The continued demand for novel, highly functionalized pyrazoles underscores the need for robust and predictable synthetic methodologies.

The Core Reaction: Mechanistic Insights into the Knorr Pyrazole Synthesis

The Knorr synthesis is the archetypal method for constructing the pyrazole ring.[7] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine, resulting in the formation of the pyrazole and two molecules of water.[3][8] Understanding the mechanism is fundamental to troubleshooting the reaction and, crucially, to controlling its outcome.

The reaction proceeds through several distinct steps:

-

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[8][9]

-

Imine/Enamine Formation: This attack leads to a hemiaminal intermediate which rapidly dehydrates to form a hydrazone or its tautomeric enamine.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[9]

-

Final Dehydration: The resulting five-membered cyclic intermediate undergoes a final dehydration step to eliminate a second molecule of water, leading to the formation of the stable, aromatic pyrazole ring.[10]

The Central Challenge: Solving the Regioselectivity Puzzle

When an unsymmetrical 1,3-dicarbonyl (where R2 ≠ R3) reacts with a monosubstituted hydrazine (R1-NHNH₂), the initial nucleophilic attack can occur at either of the two different carbonyl carbons. This leads to two competing reaction pathways, potentially resulting in a mixture of two regioisomeric pyrazoles.[11][12]

For example, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can produce both 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole. Controlling which isomer is formed is the primary goal of a well-designed synthesis. The outcome is dictated by a delicate balance of steric and electronic factors.

Sources

- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. name-reaction.com [name-reaction.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety and handling protocols for 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride (CAS No. 1162262-38-5). As a Senior Application Scientist, the following information is synthesized from available safety data for structurally similar compounds to ensure a comprehensive understanding of the potential hazards and the necessary precautions for safe laboratory use. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Core Compound Identification and Properties

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is a heterocyclic organic compound containing a pyrazole ring and a boronic acid functional group.[1] The hydrochloride salt form suggests it is likely a stable, solid material. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making this compound a valuable building block in medicinal chemistry and drug development.

| Property | Value | Source |

| CAS Number | 1162262-38-5 | [1] |

| Molecular Formula | C₆H₁₂BClN₂O₂ | [1][2] |

| Molecular Weight | 190.44 g/mol | [1][2] |

| Purity | ≥97% | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Hazard Identification and Risk Assessment

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4][5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4][5][6][7]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][5][6][7]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3][4][5][6]

The "Why" Behind the Hazards:

-

Boronic Acid Moiety: Boronic acids can interact with biological molecules, and their acidic nature can cause irritation to skin and mucous membranes.

-

Hydrochloride Salt: The hydrochloride form may contribute to the overall acidity of the compound, potentially exacerbating skin and eye irritation. When in contact with moisture, it may release small amounts of hydrochloric acid.

-

Fine Powder: As a solid, the compound is likely a fine powder, which can be easily inhaled, leading to respiratory tract irritation.[8]

Safe Handling and Storage Procedures

A proactive approach to safety is paramount when handling this compound. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[9] When there is a risk of splashing, a face shield should be worn in addition to goggles.[10]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn.[8][9] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid contaminating your skin.[8]

-

Lab Coat: A standard laboratory coat that fastens to the collar should be worn to protect street clothes and skin.[11]

-

Apron: For larger quantities, an impervious apron provides an additional layer of protection.[10]

-

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[8][12] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator for particulates is recommended.[8][9]

Engineering Controls

-

Ventilation: Always handle 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride in a well-ventilated area.[8] A certified chemical fume hood is the preferred engineering control to maintain low airborne concentrations.[12]

-

Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.[7]

Handling Protocols

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.

-

Dispensing:

-

General Practices:

Storage

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

-

Container: Keep the compound in its original, tightly sealed container.[3][14]

-

Conditions: Store in a cool, dry, and well-ventilated area.[3] A recommended storage temperature is 2-8°C.[2] Keep away from direct sunlight and sources of heat.[15]

-

Incompatibilities: Avoid storing with strong oxidizing agents.[12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell.[3] Rinse mouth with water.[4][8] Do NOT induce vomiting.[4][9]

-

If on Skin: Wash with plenty of soap and water.[3][4] If skin irritation occurs, seek medical advice.[7] Remove contaminated clothing and wash it before reuse.[4]

-

If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[8] Seek immediate medical attention.[4]

-

If Inhaled: Move the person into fresh air and keep at rest in a position comfortable for breathing.[4][8] If respiratory symptoms occur, seek medical attention.

Spill Response

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain:

-

Decontaminate: Clean the spill area thoroughly with soap and water.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][8]

-

Special Hazards: During a fire, irritating and toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[8][16]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

In-Lab Application and Waste Disposal

Sample Experimental Workflow: Suzuki-Miyaura Coupling

This is a representative protocol where this compound might be used.

-

Inert Atmosphere: To a dry reaction flask, add 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, an aryl halide, a palladium catalyst, and a ligand under an inert atmosphere (e.g., nitrogen or argon). The inert atmosphere is crucial as boronic acids can be sensitive to air and moisture.

-

Solvent and Base: Add a degassed solvent (e.g., dioxane, toluene) and a base (e.g., aqueous sodium carbonate). The base is necessary to activate the boronic acid for the catalytic cycle.

-

Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up: After the reaction is complete, cool the mixture, and perform an aqueous work-up to remove the base and other water-soluble byproducts.

-

Purification: Purify the crude product by an appropriate method, such as column chromatography.

Waste Disposal

-

Chemical Waste: Dispose of unused material and reaction waste in a designated, labeled hazardous waste container.[3][4] Do not dispose of down the drain.[8]

-

Contaminated Materials: Dispose of contaminated labware, gloves, and other materials in the solid hazardous waste stream.

-

Method of Disposal: It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] All disposal practices must be in accordance with local, regional, and national regulations.[3][7]

Conclusion

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is a valuable research chemical. A thorough understanding of its potential hazards and strict adherence to the safety protocols outlined in this guide are essential for its safe use in the laboratory. By integrating these practices, researchers can minimize risks and maintain a safe and productive research environment.

References

-

Capot Chemical. (2008). MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid. [Link]

-

PubChem. 1-Methyl-1H-pyrazole-4-boronic acid. [Link]

-

PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

-

PubChem. 1,3,5-Trimethylpyrazole. [Link]

-

Oakwood Chemical. 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid. [Link]

-

Lab Alley. How to Store Boric Acid. [Link]

-

Cole-Parmer. (2015). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

-

U.S. Borax. Borate handling and storage. [Link]

-

PubChem. 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. [Link]

-

PubMed Central. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. [Link]

-

University of California, Santa Barbara. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

-

BHS Industrial Equipment. Personal Protective Kit (PPE Kit). [Link]

-

Chemistry LibreTexts. (2021). Proper Protective Equipment. [Link]

Sources

- 1. boronmolecular.com [boronmolecular.com]

- 2. chemscene.com [chemscene.com]

- 3. biosynth.com [biosynth.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. capotchem.com [capotchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. na.bhs1.com [na.bhs1.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. borax.com [borax.com]

- 14. file.bldpharm.com [file.bldpharm.com]

- 15. laballey.com [laballey.com]

- 16. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

Introduction: The Strategic Value of Pyrazole Scaffolds and the Suzuki-Miyaura Reaction

In the landscape of modern drug discovery and development, the pyrazole nucleus stands out as a "privileged scaffold."[1] Its remarkable metabolic stability and versatile biological activities have cemented its role as a cornerstone in a multitude of approved pharmaceuticals.[1] The ability to forge new carbon-carbon bonds to this heterocyclic core is paramount for the exploration of novel chemical space and the generation of potent, selective drug candidates.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool for this purpose, offering a robust and functional-group-tolerant method for creating biaryl and heteroaryl-aryl structures.[2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and address common challenges to ensure successful implementation in your synthetic workflows.

Understanding the Reagent: 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

The subject of this guide, 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, is an electron-rich heteroaryl boronic acid. The trimethyl substitution pattern enhances its electron-donating nature, which can influence its reactivity in the catalytic cycle. A critical feature of this reagent is its formulation as a hydrochloride salt. This has a direct implication on the reaction setup, specifically requiring additional base to neutralize the salt and liberate the free boronic acid for participation in the reaction.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5] Understanding this mechanism is crucial for rational troubleshooting and optimization.

Sources

The Art of Connection: A Guide to Palladium-Catalyzed Cross-Coupling of Pyrazole Boronic Acids

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of biologically active compounds and functional materials.[1][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a critical component in the design of therapeutics for a wide range of diseases, including cancer, inflammation, and infectious agents.[4][5] Consequently, the development of robust and versatile synthetic methods for the functionalization of pyrazoles is of paramount importance to researchers in both academic and industrial settings.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds.[6][7] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks have cemented its status as a go-to transformation in modern organic synthesis.[8][9] This guide provides an in-depth exploration of the application of palladium-catalyzed Suzuki-Miyaura cross-coupling to pyrazole boronic acids, offering detailed protocols, mechanistic insights, and practical advice for overcoming common challenges.

The Catalytic Heart of the Reaction: Understanding the Palladium Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving palladium(0) and palladium(II) intermediates. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.[6]

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Yoneda Labs [yonedalabs.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Large-Scale Synthesis Utilizing 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

Introduction: The Strategic Value of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3][4] Its unique electronic properties and ability to engage in various intermolecular interactions make it a highly sought-after motif in the design of novel pharmaceuticals.[1][5] 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, in particular, has emerged as a critical building block for the synthesis of complex molecules, especially in the context of drug development and process chemistry.[1][3]

This technical guide provides a comprehensive overview of the large-scale application of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, with a focus on its utilization in the robust and scalable Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals engaged in the scale-up of synthetic routes for active pharmaceutical ingredients (APIs).

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for successful and safe large-scale synthesis.

| Property | Value | Source |

| CAS Number | 1162262-38-5 | ChemScene |

| Molecular Formula | C₆H₁₂BClN₂O₂ | ChemScene |

| Molecular Weight | 190.44 g/mol | ChemScene |

| Appearance | White to off-white solid | Generic |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | ChemScene |

Handling and Safety Precautions:

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride should be handled in a well-ventilated area, preferably a fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[6][7] While specific toxicity data for this compound is limited, it is prudent to treat all boronic acids with caution, as they can be irritants.[7]

Core Application: Large-Scale Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild reaction conditions, and commercial availability of reagents.[8][9][10] When scaling this reaction, careful consideration of several factors is crucial to ensure efficiency, safety, and reproducibility.[8]

Below is a representative workflow for a large-scale Suzuki-Miyaura coupling reaction using 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride.

Figure 1: Large-Scale Suzuki-Miyaura Workflow (Within 100 characters)

Detailed Protocol: Synthesis of 4-(Aryl)-1,3,5-trimethyl-1H-pyrazole (Illustrative Example)

This protocol describes the coupling of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride with a generic aryl bromide on a multi-kilogram scale.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |

| Aryl Bromide (Ar-Br) | (Varies) | (As required) | (X) | 1.0 |

| 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, HCl | 190.44 | (Y) | (1.1 * X) | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | (Z) | (3.0 * X) | 3.0 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | (A) | (0.01 * X) | 0.01 |

| 2-Methyltetrahydrofuran (2-MeTHF) | 86.13 | (B) | - | ~10 volumes |

| Water | 18.02 | (C) | - | ~3 volumes |

Procedure:

-

Reactor Setup and Inerting:

-

Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet/outlet.

-

Charge the reactor with the aryl bromide and 2-Methyltetrahydrofuran.

-

Begin stirring and sparge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen. This is a critical step as oxygen can deactivate the palladium catalyst.

-

-

Reagent Addition:

-

Add the 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride to the reactor.

-

In a separate vessel, prepare a solution of potassium carbonate in water. Degas this solution by sparging with nitrogen for at least 30 minutes.

-

Add the degassed potassium carbonate solution to the reactor. The use of a base is essential to facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle.[11]

-

-

Catalyst Addition and Reaction:

-

Add the Tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

-

Heat the mixture to 80-85 °C under a gentle flow of nitrogen.

-

Monitor the reaction progress by HPLC or UPLC every 1-2 hours until the consumption of the aryl bromide is complete (typically >99%).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with brine to remove any remaining inorganic salts.

-

Concentrate the organic layer under reduced pressure to a smaller volume.

-

Add an anti-solvent (e.g., heptane) to induce crystallization of the product.

-

Isolate the product by filtration, wash with the anti-solvent, and dry under vacuum at 40-50 °C.

-

Process Optimization and Troubleshooting

Scaling up a reaction from the bench to a manufacturing plant invariably presents challenges.[8]

| Parameter | Challenge on Scale-up | Mitigation Strategy |

| Mixing | Inefficient mixing can lead to localized "hot spots" and incomplete reactions. | Use of appropriate reactor geometry and impeller design. Ensure vigorous stirring. |

| Heat Transfer | Exothermic events can be difficult to control in large reactors. | Slow addition of reagents, use of a jacketed reactor with precise temperature control.[12] |

| Catalyst Activity | Catalyst deactivation can occur due to oxygen or impurities. | Ensure rigorous inerting of the reactor and use of high-purity, degassed solvents and reagents. |

| Product Isolation | Crystallization can be inconsistent, leading to variable yields and purity. | Develop a robust crystallization protocol with controlled cooling rates and seeding. |

| Palladium Removal | Residual palladium in the final API is a major regulatory concern.[13] | Use of palladium scavengers (e.g., activated carbon, silica-based scavengers) post-reaction.[14] |

Safety Considerations for Large-Scale Synthesis

A comprehensive risk assessment should be conducted before any scale-up operation.[6]

-

Thermal Hazards: The Suzuki-Miyaura reaction is generally not highly exothermic, but a thermal hazard analysis (e.g., using Differential Scanning Calorimetry - DSC) is recommended to identify any potential for runaway reactions.[12]

-

Reagent Handling: Handle all chemicals in accordance with their Safety Data Sheets (SDS). Ensure proper grounding of equipment to prevent static discharge when handling flammable solvents.

-

Pressure Management: If the reaction is run at elevated temperatures, ensure the reactor is appropriately rated for the expected pressure.

-

Emergency Preparedness: Have appropriate spill kits and fire extinguishers readily available. Ensure all personnel are trained on emergency procedures.[7][15]

Conclusion

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is a valuable and versatile building block for the large-scale synthesis of complex molecules in the pharmaceutical industry. The successful implementation of Suzuki-Miyaura cross-coupling reactions at scale hinges on a thorough understanding of the reaction mechanism, careful process optimization, and a steadfast commitment to safety. By following the principles and protocols outlined in this guide, researchers and development professionals can effectively harness the potential of this important reagent to advance their drug discovery and development programs.

References

-

Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Accessed January 27, 2026. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Accessed January 27, 2026. [Link]

-

ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Accessed January 27, 2026. [Link]

-

Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Accessed January 27, 2026. [Link]

-

Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Accessed January 27, 2026. [Link]

-

The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. ResearchGate. Accessed January 27, 2026. [Link]

-

Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. Accessed January 27, 2026. [Link]

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Accessed January 27, 2026. [Link]

-

Scale Up Safety_FINAL. Stanford Environmental Health & Safety. Accessed January 27, 2026. [Link]

-

Addressing Challenges in Palladium‐Catalyzed Cross‐Coupling Reactions Through Ligand Design. Sci-Hub. Accessed January 27, 2026. [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Accessed January 27, 2026. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Accessed January 27, 2026. [Link]

-

Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. MDPI. Accessed January 27, 2026. [Link]

-

Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Accessed January 27, 2026. [Link]

-

Chemical Safety Guide, 5th Ed. ORS. Accessed January 27, 2026. [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Accessed January 27, 2026. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Accessed January 27, 2026. [Link]

-

Chemical Process Safety | Techniques & Equipment. Mettler Toledo. Accessed January 27, 2026. [Link]

-

Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. Accessed January 27, 2026. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Accessed January 27, 2026. [Link]

-

How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Accessed January 27, 2026. [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Accessed January 27, 2026. [Link]

Sources

- 1. royal-chem.com [royal-chem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. ehs.stanford.edu [ehs.stanford.edu]

- 7. moravek.com [moravek.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ors.od.nih.gov [ors.od.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to assist researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, when using 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's intricacies to empower your experimental success.

Troubleshooting Guide: Low Yields

Low yields in Suzuki coupling reactions are a common frustration, but they are often surmountable with careful consideration of the reaction components and conditions. Let's diagnose the potential culprits when working with 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride.

Question: Why is my Suzuki coupling with 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride resulting in a low yield?

Answer:

Low yields with this specific pyrazole boronic acid can stem from several factors, often related to the nature of the boronic acid itself and its interaction with the catalytic cycle. The primary suspects are:

-

Insufficient Basicity to Neutralize the Hydrochloride Salt and Activate the Boronic Acid: Your boronic acid is supplied as a hydrochloride salt. This means you have an acidic component in your reaction mixture that needs to be neutralized before the catalytic cycle can proceed efficiently. The base in a Suzuki reaction has a dual role: it must first neutralize the HCl salt and then activate the boronic acid to form the more nucleophilic boronate species, which is crucial for the transmetalation step.[1][2][3] If the base is too weak or used in insufficient quantity, the reaction will be sluggish or may not proceed at all.

-

Protodeboronation of the Pyrazole Boronic Acid: Electron-rich heterocyclic boronic acids, including pyrazoles, can be susceptible to protodeboronation, a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom.[4][5] This is particularly problematic under harsh basic conditions or at elevated temperatures, leading to the consumption of your starting material and a corresponding decrease in the desired product yield.[5][6]

-

Catalyst Inhibition by the Pyrazole Moiety: Nitrogen-containing heterocycles like pyrazole can sometimes coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5][7] This can slow down the catalytic cycle and result in incomplete conversion.

-

Suboptimal Choice of Catalyst, Ligand, Solvent, or Base: The success of a Suzuki coupling is highly dependent on the synergistic effect of all reaction components. An inappropriate combination can lead to low yields. For instance, bulky, electron-donating ligands are often necessary for coupling with challenging substrates.[8]

Troubleshooting Workflow

To systematically address the low yield, follow this troubleshooting workflow. Each step is designed to isolate and resolve a potential issue.

Caption: A step-by-step workflow for troubleshooting low yields in Suzuki couplings with 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride in this boronic acid, and how does it affect my reaction?

The hydrochloride salt is present to improve the stability and shelf-life of the boronic acid. However, it introduces an equivalent of acid into your reaction. This acid must be neutralized by the base before the catalytic cycle can begin. Failure to account for this will result in a reaction medium that is not sufficiently basic to promote the formation of the active boronate species, thus inhibiting the crucial transmetalation step.[1][2]

Practical Implication: Always use at least one extra equivalent of base to neutralize the hydrochloride, in addition to the amount required for the catalytic cycle itself. A good starting point is 3-4 equivalents of a moderately strong to strong base.

Q2: What are the best practices for setting up a Suzuki coupling with this pyrazole boronic acid?

-

Reagent Quality: Ensure all reagents are of high purity and solvents are anhydrous and properly degassed. Oxygen can oxidize the Pd(0) catalyst, leading to deactivation.

-

Order of Addition: A common and effective practice is to add the aryl halide, boronic acid, base, and solvent to the reaction vessel first. Degas the mixture thoroughly with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Then, add the palladium catalyst and ligand (or precatalyst) under a positive pressure of the inert gas.

-

Stoichiometry: A slight excess of the boronic acid (1.1 to 1.5 equivalents) is often used to drive the reaction to completion. However, with boronic acids prone to decomposition, a large excess may lead to more byproducts.[5]

-

Temperature Control: Start the reaction at a moderate temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased, but be mindful of the potential for protodeboronation at higher temperatures.[5]

Q3: Which bases are recommended for this coupling, and why?

The choice of base is critical. A base that is too weak will not be effective, while an overly strong base might promote protodeboronation.

| Base | Strength | Recommended Equivalents | Notes |

| K₃PO₄ | Strong | 3-4 | Often a good choice for heteroaryl couplings, providing sufficient basicity with moderate solubility.[5] |

| Cs₂CO₃ | Strong | 3-4 | Highly effective due to its high basicity and the solubility of its boronate salts. Can be more expensive. |

| K₂CO₃ | Moderate | 3-4 | A milder and often effective option, especially if protodeboronation is a concern.[9] |

| KOH | Strong | 3-4 | Can be very effective, particularly in aqueous solvent mixtures.[10] |

Q4: What palladium catalysts and ligands should I consider?

For electron-rich heteroaryl boronic acids, palladium catalysts with electron-rich and bulky phosphine ligands are generally preferred. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

| Catalyst/Precatalyst | Ligand | Key Advantages |

| Pd(dppf)Cl₂ | dppf | A robust and versatile catalyst, often a good starting point for screening. |

| Pd₂(dba)₃ | XPhos or SPhos | These Buchwald ligands are highly effective for challenging couplings, including those with heteroaryl substrates.[5] |

| Pd(PPh₃)₄ | PPh₃ | A classic catalyst, but may be less effective for this specific transformation compared to more modern systems. |

Q5: Can I use the pinacol ester of 1,3,5-trimethyl-1H-pyrazole-4-boronic acid instead?

Yes, and it is often a very good strategy. Boronic esters, such as the pinacol ester, are generally more stable than their corresponding boronic acids.[11][12] They are less prone to protodeboronation and can be purified by chromatography.[12] While they are less reactive than boronic acids, this can be advantageous in preventing side reactions.[12] If you continue to face issues with the boronic acid, using its pinacol ester is a highly recommended alternative. You can find suppliers for the pinacol ester form of this reagent.[13]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps.

Experimental Protocol: General Procedure for Suzuki Coupling

This is a starting point protocol that can be optimized based on the troubleshooting guide above.

-

Reaction Setup: To a dry reaction vial, add the aryl halide (1.0 mmol), 1,3,5-trimethyl-1H-pyrazole-4-boronic acid, hydrochloride (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄) (4.0 mmol, 4.0 eq.).

-

Solvent Addition: Add a 4:1 mixture of dioxane and water (5 mL).

-

Degassing: Seal the vial with a septum and sparge the mixture with argon or nitrogen for 20 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).

-

Reaction: Place the vial in a preheated heating block at 90 °C and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

By systematically addressing the potential issues of base stoichiometry, protodeboronation, and catalyst system selection, you can significantly improve the yield and success rate of your Suzuki coupling reactions with 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride.

References

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)

- Masking Boronic Acids for Suzuki Coupling. YouTube.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki cross-coupling reaction. YouTube.

- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.

- Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids.

- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

- Which conditions are favorable for the efficient Suzuki coupling?

- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Suzuki reaction. Wikipedia.

- 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester, 95%. Fisher Scientific.

- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- How can I solve my problem with Suzuki coupling?

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 13. 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Technical Support Center: Pyrazole Boronic Acids in Cross-Coupling Reactions

From the Desk of a Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common side reactions encountered when using pyrazole boronic acids and their derivatives in cross-coupling reactions. Instead of a simple list of protocols, we will delve into the mechanistic underpinnings of these side reactions to empower you with the knowledge to diagnose and solve challenges in your own experiments.

Introduction: The Power and Pitfalls of Pyrazole Boronic Acids

Pyrazole boronic acids are invaluable building blocks in medicinal chemistry and materials science, enabling the efficient construction of complex molecules via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, their unique electronic properties and the presence of basic nitrogen atoms introduce specific challenges not always seen with simpler aryl boronic acids. Low yields, impure product profiles, and stalled reactions can often be traced back to a few common, and often competing, side reactions.

This guide will address the most prevalent issues:

-

Protodeboronation: The premature loss of the boronic acid group.

-

Homocoupling: The unwanted dimerization of your boronic acid.

-

N-Arylation & Catalyst Inhibition: Complications arising from the pyrazole's nitrogen atoms.

Let's explore these issues in a practical, question-and-answer format.

Troubleshooting & FAQs

Issue 1: Low Yield and a Major Byproduct Matching the Mass of a Protonated Pyrazole.

Question: My Suzuki-Miyaura reaction with a pyrazole boronic acid is giving very low yields of the desired product. My main byproduct appears to be the starting pyrazole core without the boronic acid group. What is happening and how can I prevent it?

Answer: You are likely observing protodeboronation, the most common failure mode for this class of reagents.

The "Why": Understanding Protodeboronation

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your nucleophile.[1] This reaction is highly dependent on the reaction conditions and the structure of the boronic acid itself.[1] For heteroaryl boronic acids like those of pyrazole, this side reaction is particularly problematic due to the presence of basic nitrogen atoms which can facilitate protonolysis.[2]

The reaction can proceed through several pH-dependent mechanisms.[1][3] Under neutral conditions, the pyrazole nitrogen can be protonated, forming a zwitterionic species that is highly susceptible to rapid, unimolecular fragmentation of the C-B bond.[1] Both acidic and basic conditions can also promote this side reaction, making pH control critical.[1][4]

Caption: The general pathway of protodeboronation.

Troubleshooting Protocol: Suppressing Protodeboronation

Your primary goal is to make the desired cross-coupling reaction kinetically faster than the protodeboronation side reaction.

-

Protect the Boronic Acid: The most effective strategy is to use a more stable boronic acid derivative.[2][4]

-

Pinacol Esters (Pz-Bpin): These are generally more stable than the corresponding boronic acids and are a common first choice.[2] They often resist protodeboronation and can be easily prepared or are commercially available.

-

N-Methyliminodiacetic Acid (MIDA) Boronates: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.

-

Diethanolamine Adducts: These form air- and water-stable complexes that can be used directly in Suzuki couplings, releasing the active boronic acid in situ.[5]

-

-

Optimize the Base and Solvent System:

-

Use a Weaker Base: Strong aqueous bases can accelerate protodeboronation. Consider switching from NaOH or KOH to milder bases like K₃PO₄ or CsF.[6] For substrates with base-labile groups, powdered KF can be effective.[6]

-

Minimize Water: While some water is often necessary for the Suzuki coupling, excess water provides a proton source for protodeboronation. Try using a solvent system like dioxane/H₂O (e.g., 4:1 or 5:1 ratio) or anhydrous solvents like toluene or THF with a fluoride source (e.g., CsF, TBAF).

-

-

Control the Temperature: Higher temperatures can accelerate protodeboronation.[7] If possible, run the reaction at a lower temperature (e.g., 80-100 °C) for a longer time, especially if you are using a highly active catalyst/ligand system.

| Strategy | Recommendation | Rationale |

| Boron Reagent | Switch from boronic acid to a pinacol (Bpin) or MIDA ester. | Increases stability and resistance to premature C-B bond cleavage.[2][5] |

| Base Selection | Use K₃PO₄, Cs₂CO₃, or CsF instead of strong hydroxides. | Reduces the rate of base-mediated protodeboronation.[6] |

| Solvent System | Use anhydrous solvents or minimize the amount of water. | Limits the availability of proton sources for the side reaction. |

| Temperature | Lower the reaction temperature and increase reaction time. | Decreases the rate of protodeboronation relative to cross-coupling.[7] |

Issue 2: A Dimer of My Pyrazole Boronic Acid is a Significant Byproduct.

Question: My reaction is producing a significant amount of a bi-pyrazole byproduct, resulting from the coupling of two of my pyrazole boronic acid molecules. How do I stop this homocoupling?

Answer: You are observing oxidative homocoupling, which is typically caused by issues with the palladium catalyst's oxidation state or the presence of oxygen.

The "Why": Understanding Homocoupling

The desired Suzuki-Miyaura catalytic cycle requires a Pd(0) species to initiate oxidative addition with your aryl halide.[2] Homocoupling occurs when two molecules of your boronic acid react with each other, a process often mediated by Pd(II) species.[2] This can happen under a few scenarios:

-

Incomplete Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), and it is not efficiently reduced to Pd(0) in situ, the remaining Pd(II) can catalyze the homocoupling pathway.

-

Presence of an Oxidant: Oxygen is a common culprit. If your reaction is not properly degassed, O₂ can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[2]

Caption: The Pd(II)-mediated homocoupling pathway.

Troubleshooting Protocol: Suppressing Homocoupling

-

Rigorous Degassing: This is the most critical step. Before heating, thoroughly degas your reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and substrates can suffice. Maintain a positive pressure of inert gas throughout the reaction.

-

Use a Pd(0) Source or an Efficient Precatalyst:

-

Directly use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

-

If using a Pd(II) source, ensure your conditions promote efficient reduction. Modern, well-defined precatalysts (e.g., Buchwald-type G2, G3, or G4 precatalysts) are designed for rapid and clean generation of the active Pd(0) species and are often superior.[2]

-

-

Staged Reagent Addition: If the problem persists, consider adding the pyrazole boronic acid slowly via syringe pump over the course of the reaction. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl halide.

Issue 3: Reaction Fails with Unprotected NH-Pyrazoles, or N-Arylated Byproduct is Formed.

Question: My reaction with an NH-unprotected pyrazole boronic acid is not working. In some cases, I see evidence of the aryl group from my aryl halide attaching to the pyrazole nitrogen instead of the carbon. What is happening?

Answer: The acidic N-H proton on the pyrazole ring can cause catalyst inhibition or lead to a competing N-arylation side reaction.

The "Why": The Dual Role of the Pyrazole Nitrogen

-

Catalyst Inhibition: The pyrazole ring, particularly in its deprotonated (pyrazolide) form, is an excellent ligand for palladium.[7] Under basic conditions, the pyrazole substrate can coordinate to the palladium center, forming stable, catalytically inactive complexes and effectively sequestering your catalyst from the desired catalytic cycle.[7] More acidic azoles, like pyrazoles, are more prone to exist as anions under typical Suzuki conditions, exacerbating this problem.[7]

-

N-Arylation Side Reaction: The pyrazolide anion is a potent nucleophile. It can compete with the desired C-C bond formation and attack the palladium center or participate in a Chan-Lam type C-N coupling, especially if copper salts are present as additives or impurities.[8] This leads to the formation of an undesired N-arylpyrazole byproduct.

Troubleshooting Protocol: Managing the N-H Group

-

Protect the Pyrazole Nitrogen: The most straightforward solution is to protect the pyrazole N-H prior to the cross-coupling reaction. Common protecting groups include:

-

Boc (tert-Butoxycarbonyl): Stable to many coupling conditions and easily removed.

-

SEM (2-(Trimethylsilyl)ethoxymethyl): Robust and removed under fluoride-mediated or acidic conditions.

-

THP (Tetrahydropyranyl): A simple acetal protecting group.

-

-

Use Specialized Ligands and Conditions: If N-protection is not feasible, success relies on using a catalyst system that is less susceptible to inhibition.

-

Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for coupling unprotected N-H heterocycles.[7] They promote rapid reductive elimination, which can outcompete catalyst deactivation.

-

Careful Base Selection: A base strong enough to facilitate the catalytic cycle but not so strong as to cause complete deprotonation and catalyst inhibition is ideal. K₃PO₄ is often a good choice in these cases.

-

-

For N-Arylation Concerns:

-

Avoid Copper: Ensure your reagents and glassware are free of copper contamination, as this can catalyze C-N bond formation.

-

Promote C-C Coupling: Utilize highly active palladium catalysts and ligands that strongly favor the Suzuki pathway to ensure C-C bond formation is the dominant reaction pathway.

-

References

-

Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

-

Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. (2024). Journal of Nuclear Medicine. Retrieved January 27, 2026, from [Link]

-

Boronic acid - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Protodeboronation - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). PubMed. Retrieved January 27, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 27, 2026, from [Link]

-

Protodeboronations - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

-

The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved January 27, 2026, from [Link]

-

Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. (2017). ACS Publications. Retrieved January 27, 2026, from [Link]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (2016). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 27, 2026, from [Link]

-

Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. researchgate.net [researchgate.net]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Enhancing the Stability of Pyrazole Boronic Acids in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges of pyrazole boronic acids in solution. Our focus is on providing practical, field-proven insights to ensure the success and reproducibility of your experiments.

Introduction: The Promise and Peril of Pyrazole Boronic Acids

Pyrazole boronic acids are invaluable building blocks in modern synthetic and medicinal chemistry. The pyrazole motif is a staple in pharmacologically active compounds, while the boronic acid group offers a versatile handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] However, the inherent instability of the boronic acid functional group, particularly on an electron-rich heteroaromatic system like pyrazole, can lead to failed reactions, low yields, and reproducibility issues. This guide is designed to help you navigate these challenges.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

Q1: My pyrazole boronic acid seems to be degrading in solution. What are the primary causes?

A1: The instability of pyrazole boronic acids in solution is primarily due to three degradation pathways:

-